Lipophilicity Modulation by Ortho‑Fluorine Placement on the Phenyl Ring
The ortho‑fluorophenyl substitution pattern of the target compound yields a calculated XLogP3 of 2.4, which is distinguishable from the para‑fluoro isomer. While experimental log P values are not available for direct head‑to‑head comparison, the XLogP3 algorithm (PubChem) indicates a notable difference compared to the para‑substituted analog (XLogP3 ≈ 2.6–2.7 for the 4‑fluorophenyl variant), consistent with the well‑known capacity of ortho‑fluorine to form intramolecular electrostatic interactions that moderate lipophilicity [1]. This difference, though modest in absolute terms, can translate into measurable shifts in metabolic stability and off‑target binding when the ester is used as a key intermediate [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Ethyl trans-2-(4-fluorophenyl)cyclopropanecarboxylate; XLogP3 ≈ 2.6–2.7 (PubChem computed); non-fluorinated ethyl trans-2-phenylcyclopropanecarboxylate XLogP3 ≈ 2.1 |
| Quantified Difference | Target vs. para-fluoro: ΔXLogP3 ≈ –0.2 to –0.3; Target vs. non-fluorinated: ΔXLogP3 ≈ +0.3 |
| Conditions | Computational prediction via XLogP3 algorithm; validated in PubChem 2025.09.15 release |
Why This Matters
Lipophilicity differences of ±0.3 log units are sufficient to alter compound partitioning into biological membranes and cytochrome P450 binding, directly affecting pharmacokinetic behavior and metabolic clearance rates.
- [1] PubChem CID 90220104. Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/928054-48-2. View Source
- [2] PubChem CID 101091584. Ethyl trans-2-(4-Fluorophenyl)cyclopropanecarboxylate. National Center for Biotechnology Information. View Source
